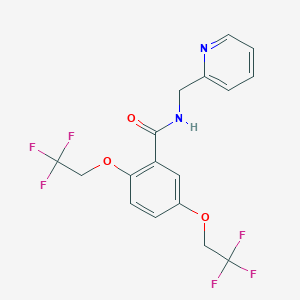

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

概要

説明

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound that features a pyridine ring attached to a benzamide structure, with two trifluoroethoxy groups at the 2 and 5 positions of the benzamide ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 2,5-dihydroxybenzoic acid with trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Amidation Reaction: The benzoic acid derivative is then converted to the corresponding benzamide by reacting with 2-pyridylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Carboxylic acid derivatives

Reduction: Amine derivatives

Substitution: Various substituted benzamides depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide serves as a valuable building block in the design and synthesis of pharmaceutical compounds. Its structural properties allow it to interact with specific receptors or enzymes, making it a candidate for drug development targeting diseases such as cancer and infectious diseases. The compound's ability to modulate biological pathways through enzyme inhibition or receptor activation is of particular interest in drug discovery efforts.

Materials Science

In materials science, this compound can be utilized to develop advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the creation of polymers that exhibit desirable characteristics such as enhanced conductivity or light absorption. Research into the synthesis of polymeric materials incorporating this compound is ongoing, aiming to leverage its properties for applications in electronics and photonics.

Biological Studies

The compound has potential applications in biological studies, particularly in understanding the mechanisms of action involving pyridine-containing compounds. Its interactions with biological molecules can provide insights into metabolic pathways and disease mechanisms. Studies have shown that derivatives of similar structures exhibit antimicrobial and anticancer activities, suggesting that this compound may also possess significant biological activity.

Industrial Chemistry

In industrial chemistry, this compound can act as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals. Its unique properties make it suitable for formulations requiring specific chemical characteristics.

Case Study 1: Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives have been tested against human colorectal carcinoma cell lines (HCT116), demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) . These findings highlight the potential of this compound in cancer therapy.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of similar benzamide derivatives found promising results against various bacterial strains. The compounds exhibited minimum inhibitory concentrations (MICs) indicating effective antibacterial properties . This suggests that this compound may also show similar efficacy against microbial pathogens.

作用機序

The mechanism of action of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins, while the trifluoroethoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

Lansoprazole: A proton pump inhibitor with a similar trifluoroethoxy group.

Omeprazole: Another proton pump inhibitor with a related structure.

Pantoprazole: Shares structural similarities with the trifluoroethoxy group.

Uniqueness

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to its combination of a pyridine ring and two trifluoroethoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

生物活性

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known by its CAS number 57415-36-8, is a compound structurally related to flecainide, a well-known antiarrhythmic agent. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: CHFNO

- Molecular Weight: 408.30 g/mol

- CAS Number: 57415-36-8

- Melting Point: 99-101°C

- Solubility: Sparingly soluble in chloroform; slightly soluble in methanol .

Pharmacological Profile

This compound exhibits significant biological activity primarily as an antiarrhythmic agent. Its mechanism of action is similar to that of flecainide, wherein it blocks sodium channels in cardiac tissues, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity.

Key Findings:

- Antiarrhythmic Effects: Studies indicate that this compound can suppress induced arrhythmias in animal models. For instance, it has been shown to be effective in preventing chloroform-induced ventricular fibrillation in mice and ouabain-induced ventricular tachycardia in dogs .

- Enantiomeric Activity: The compound's enantiomers have been evaluated for their potency and efficacy. Both enantiomers demonstrated equipotent effects against arrhythmias without significant differences compared to racemic flecainide .

- Potential for Neuropathic Pain Treatment: Emerging research suggests that compounds similar to this compound may also modulate pain pathways. The modulation of certain targets such as FRK and LPAR3 has been associated with analgesic effects .

Case Study 1: Antiarrhythmic Efficacy

A study conducted on the antiarrhythmic properties of this compound involved administering the compound to animal models subjected to induced arrhythmias. The results indicated a high efficacy rate in suppressing both ventricular fibrillation and tachycardia. The compound's mechanism was attributed to its ability to block sodium channels effectively.

Case Study 2: Pain Modulation

Research examining the pain-modulating effects of related compounds highlighted the potential of this compound as a therapeutic agent for neuropathic pain. The study focused on the compound's interaction with various receptors implicated in pain pathways and demonstrated promising results in reducing pain sensation through receptor modulation .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 408.30 g/mol |

| Melting Point | 99-101°C |

| Solubility | Chloroform (sparingly), Methanol (slightly) |

| Antiarrhythmic Efficacy | Effective in animal models |

| Pain Modulation Potential | Modulates FRK and LPAR3 |

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h1-7H,8-10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKWLOJVFNPJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206002 | |

| Record name | N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57415-36-8 | |

| Record name | N-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57415-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057415368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-BIS(2,2,2-TRIFLUOROETHOXY)-N-(2-PYRIDYLMETHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JBC233F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。